Selectivity Profile: Zimelidine's SERT/NET Uptake Inhibition Ratio Compared to Citalopram and Fluoxetine
Zimelidine hydrochloride demonstrates a distinct SERT/NET uptake inhibition ratio compared to other SSRIs. Its IC50 for SERT is 0.33 μM, while IC50 values for NET and DAT are 8.2 μM and 12 μM respectively, yielding a SERT/NET selectivity ratio of approximately 25:1. In contrast, citalopram, a highly selective SSRI, exhibits a SERT/NET Ki ratio >1000:1, and fluoxetine shows a more modest SERT/NET ratio of ~21:1 [1]. This places zimelidine in a moderate selectivity bracket, distinct from both high-selectivity agents (e.g., citalopram) and less selective agents (e.g., imipramine).
| Evidence Dimension | SERT/NET uptake inhibition selectivity ratio |
|---|---|
| Target Compound Data | SERT IC50 = 0.33 μM; NET IC50 = 8.2 μM; SERT/NET ratio ≈ 25 |
| Comparator Or Baseline | Citalopram: SERT/NET Ki ratio >1000; Fluoxetine: SERT/NET ratio ≈ 21 |
| Quantified Difference | Zimelidine is ~40-fold less selective for SERT over NET than citalopram, but comparable to fluoxetine |
| Conditions | In vitro uptake inhibition assays in rat brain synaptosomes |
Why This Matters
The moderate SERT/NET selectivity of zimelidine may yield distinct in vivo neurochemical and behavioral effects compared to highly selective agents, relevant for mechanistic studies exploring the role of NET inhibition in antidepressant action.
- [1] Ogren SO, Ross SB, Hall H, Holm AC, Renyi AL. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor. Acta Psychiatr Scand Suppl. 1981;290:127-51. PMID: 6452789. View Source
